molecular formula C7H4BrNOS B12356542 3-bromo-7aH-thieno[2,3-c]pyridin-7-one

3-bromo-7aH-thieno[2,3-c]pyridin-7-one

Cat. No.: B12356542
M. Wt: 230.08 g/mol
InChI Key: GTTUDOIRAOLGBT-UHFFFAOYSA-N
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Description

3-bromo-7aH-thieno[2,3-c]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a bromine atom attached to the third position of the thiophene ring. The molecular formula of this compound is C7H4BrNOS, and it has a molecular weight of 230.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one typically involves the bromination of thieno[2,3-c]pyridin-7-one. One common method is to start with thieno[2,3-c]pyridin-7-one and react it with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-7aH-thieno[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyridines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

3-bromo-7aH-thieno[2,3-c]pyridin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-7aH-thieno[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-7aH-thieno[2,3-c]pyridin-7-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity by affecting its interaction with molecular targets .

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

3-bromo-7aH-thieno[2,3-c]pyridin-7-one

InChI

InChI=1S/C7H4BrNOS/c8-5-3-11-6-4(5)1-2-9-7(6)10/h1-3,6H

InChI Key

GTTUDOIRAOLGBT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)N=C1)SC=C2Br

Origin of Product

United States

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